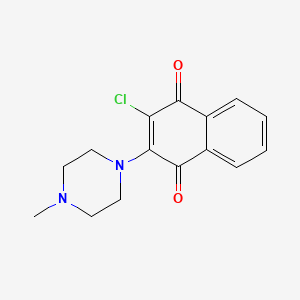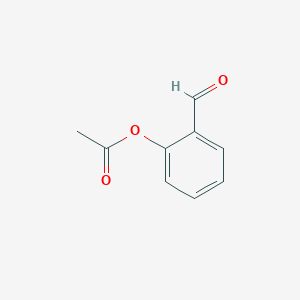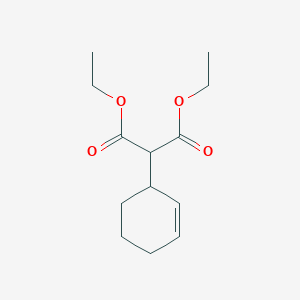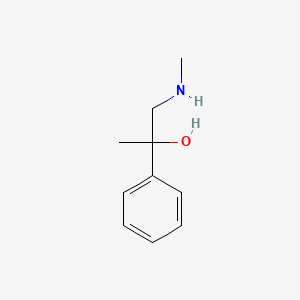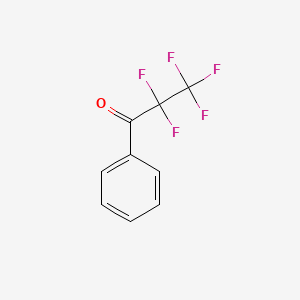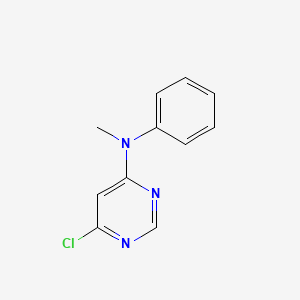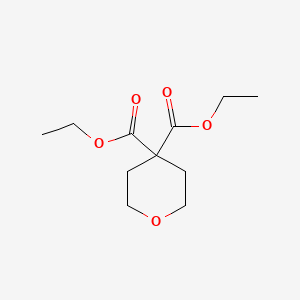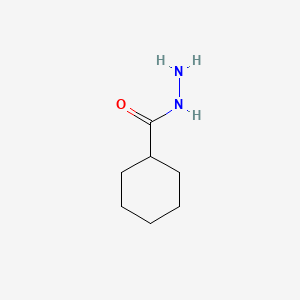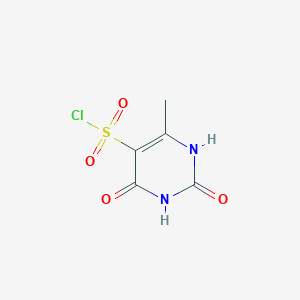![molecular formula C8H7NO3 B1361647 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione CAS No. 7472-18-6](/img/structure/B1361647.png)
6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione
Übersicht
Beschreibung
6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione is a chemical compound with the molecular formula C8H7NO3 and a molecular weight of 165.15 . It is also known by its IUPAC name 6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione .
Synthesis Analysis
The synthesis of 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione involves several steps. One method involves the use of piperidine in ethanol at 85℃ for 5 hours . Another method involves a multi-step reaction with 3 steps: an aqueous NaOH solution, Raney nickel in ethanol, and heating with aqueous H2SO4 followed by NaNO2 .Molecular Structure Analysis
The InChI code for 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione is 1S/C8H7NO3/c1-4-2-5-3-12-8(11)6(5)7(10)9-4/h2H,3H2,1H3,(H,9,10) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Chemical Reactions Analysis
The chemical reactions involving 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione are diverse. For instance, it can react with piperidine in ethanol at various temperatures to yield different products . The reaction conditions and the choice of reagents can greatly influence the yield and the nature of the products.Physical And Chemical Properties Analysis
6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione is a solid compound that should be stored at 28°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
A key area of scientific research involving 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione derivatives is their synthesis and evaluation for biological activities. Researchers have synthesized various derivatives of this compound and assessed their antitumor and antimicrobial activities. Notably, some derivatives demonstrated activity against C. albicans and S. aureus (Wójcicka et al., 2017).
Crystallography and Structural Analysis
Studies have also focused on the crystallography of related compounds, which is crucial for understanding their chemical behavior and potential applications. The crystal structure of similar compounds, like 6-Methyl-1,4-bis[(pyridin-2-yl)methyl]quinoxaline-2,3(1H,4H)-dione, has been analyzed to understand their molecular geometry and intermolecular interactions (Zouitini et al., 2017).
Nitrogen Cyclization and Tautomerization Studies
Research has been conducted on the structural identification and differentiation between various compounds, including those related to 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione. These studies focus on nitrogen cyclization under different reaction conditions and the tautomerization process, which are essential for understanding the chemical behavior of these compounds (Chung et al., 2021).
Degradation Mechanism Studies
Investigations into the degradation mechanisms of pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives, which are closely related to 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione, have also been a subject of interest. These studies aim to understand the chemical stability and decomposition pathways of these compounds (Muszalska, 2010).
Synthesis of Fused Polycyclic Compounds
The synthesis of fused polycyclic compounds, including derivatives of 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione, has been explored using various methods. Such syntheses are significant for the development of new compounds with potential applications in medicinal chemistry and material science (Nikpassand et al., 2010).
Safety and Hazards
Wirkmechanismus
Target of Action
It’s structurally similar to pyrazolo[3,4-c]pyridines, which have been found to have a broad range of applications as anti-inflammatory, anti-viral, and anti-cancer agents .
Mode of Action
It has been reported that cerpegin-derived furo[3,4-c]pyridine-3,4(1h,5h)-diones enhance cellular response to interferons by inhibiting de novo pyrimidine biosynthesis . This suggests that 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione might interact with its targets to inhibit certain biochemical pathways, leading to enhanced cellular responses.
Biochemical Pathways
The compound is suggested to inhibit de novo pyrimidine biosynthesis . This pathway is crucial for the synthesis of the pyrimidine nucleotides CTP and UTP, which are essential for RNA and DNA synthesis. By inhibiting this pathway, the compound could potentially disrupt the replication of cells, including cancerous or virally-infected cells.
Result of Action
It’s suggested that cerpegin-derived furo[3,4-c]pyridine-3,4(1h,5h)-diones enhance cellular response to interferons . Interferons are proteins released by host cells in response to the presence of pathogens such as viruses, bacteria, parasites, and also tumor cells. They allow communication between cells to trigger the protective defenses of the immune system.
Eigenschaften
IUPAC Name |
6-methyl-1,5-dihydrofuro[3,4-c]pyridine-3,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-4-2-5-3-12-8(11)6(5)7(10)9-4/h2H,3H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSNRHKXUKXMGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)N1)C(=O)OC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70225703 | |
| Record name | 4-Hydroxy-6-methylfuro(3,4-c)pyridin-3(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70225703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione | |
CAS RN |
7472-18-6 | |
| Record name | 4-Hydroxy-6-methylfuro(3,4-c)pyridin-3(1H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007472186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7472-18-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402277 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC86854 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86854 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxy-6-methylfuro(3,4-c)pyridin-3(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70225703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



